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Tris(dimethylamino)silane

Atomic Layer Deposition Silicon Dioxide Growth Rate

Tris(dimethylamino)silane (TDMAS), with the chemical formula C₆H₁₉N₃Si, is an organosilicon compound characterized by its high volatility and a boiling point of approximately 145 °C. It serves as a critical precursor in vapor deposition techniques, including atomic layer deposition (ALD) and plasma-enhanced chemical vapor deposition (PECVD), for fabricating silicon-containing thin films such as SiO₂, SiNx, and SiCN.

Molecular Formula C6H18N3Si
Molecular Weight 160.31 g/mol
CAS No. 15112-89-7
Cat. No. B081438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)silane
CAS15112-89-7
Synonymstris(dimethylamino)silane
Molecular FormulaC6H18N3Si
Molecular Weight160.31 g/mol
Structural Identifiers
SMILESCN(C)[Si](N(C)C)N(C)C
InChIInChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3
InChIKeyGIRKRMUMWJFNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)silane (CAS 15112-89-7) Procurement Guide: Properties and Role in Advanced Semiconductor Thin Film Deposition


Tris(dimethylamino)silane (TDMAS), with the chemical formula C₆H₁₉N₃Si, is an organosilicon compound characterized by its high volatility and a boiling point of approximately 145 °C . It serves as a critical precursor in vapor deposition techniques, including atomic layer deposition (ALD) and plasma-enhanced chemical vapor deposition (PECVD), for fabricating silicon-containing thin films such as SiO₂, SiNx, and SiCN . Its molecular structure, featuring three dimethylamino ligands and a reactive Si-H bond, enables its use in various semiconductor manufacturing applications, including gate dielectrics, passivation layers, and high-aspect-ratio structures .

Why Tris(dimethylamino)silane Cannot Be Swapped with Other Aminosilane ALD Precursors


Within the aminosilane precursor class for ALD, structural variations in ligand size and number lead to significant differences in reaction kinetics, growth behavior, and resulting film quality. Tris(dimethylamino)silane (TDMAS) exhibits a distinct set of deposition characteristics compared to close analogs like bis(dimethylamino)silane (BDMAS), bis(diethylamino)silane (BDEAS), and bis(tert-butylamino)silane (BTBAS). Studies have shown that TDMAS's three-ligand configuration directly impacts its growth per cycle (GPC), carbon impurity incorporation, and thermal stability window, making direct substitution without process re-optimization problematic [1][2]. The following evidence demonstrates these quantifiable differences, which are critical for selecting the optimal precursor for a specific semiconductor fabrication step.

Quantitative Differentiators for Tris(dimethylamino)silane in ALD and CVD Processes


Growth Per Cycle (GPC) in SiO₂ ALD: TDMAS vs. BDMAS

In a direct head-to-head comparison for SiO₂ ALD, bis(dimethylamino)silane (BDMAS) exhibits a growth per cycle that is 1.5 times higher than that of tris(dimethylamino)silane (TDMAS) under identical reactor pressure [1]. This quantifiable difference underscores that TDMAS provides a lower, more controlled GPC, which is advantageous for applications requiring ultra-thin, precisely controlled film thicknesses.

Atomic Layer Deposition Silicon Dioxide Growth Rate

Carbon Impurity Incorporation in SiO₂ ALD: TDMAS vs. BDMAS

A direct comparison study found that carbon impurity levels in SiO₂ films deposited using BDMAS were approximately half an order of magnitude lower than those in films deposited with TDMAS, with TDMAS-derived films having a higher carbon content [1]. This indicates that TDMAS incorporates more carbon into the film, a factor that can be either a detrimental impurity or a beneficial component for tuning film properties like etch resistance or dielectric constant in SiCN films.

Atomic Layer Deposition Film Purity Carbon Contamination

Rate-Determining Activation Barrier in ALD: TDMAS vs. BTBAS and BDEAS

Density functional theory (DFT) calculations comparing aminosilane precursors revealed that TDMAS has a higher rate-determining activation barrier on hydroxylated SiO₂ surfaces compared to bis(tert-butylamino)silane (BTBAS), which showed the lowest energy barrier among the studied precursors (BTBAS, BDEAS, TDMAS) [1]. This suggests that TDMAS is less reactive in the rate-determining step, requiring more energy to proceed, which can influence the optimal ALD temperature window.

Atomic Layer Deposition Density Functional Theory Reaction Kinetics

Optimal High-Temperature ALD Window for SiO₂: TDMAS Stability up to 600 °C

TDMAS demonstrates a robust high-temperature ALD window for SiO₂ deposition when used with ozone (O₃). It maintains a self-limiting growth mode with a growth rate of approximately 0.9 Å/cycle up to 600 °C, beyond which thermal decomposition occurs, leading to a drastic increase in growth rate (to 4.6 Å/cycle) and the incorporation of impurities [1]. This 600 °C threshold is significantly higher than many alternative Si precursors like BDMAS or BTBAS, which are typically used at lower temperatures.

High-Temperature ALD Thermal Stability Silicon Dioxide

Recommended Applications for Tris(dimethylamino)silane Based on Performance Evidence


Deposition of Ultra-Thin, High-Precision Gate Dielectrics

Due to its 1.5x lower growth per cycle compared to BDMAS, Tris(dimethylamino)silane is the optimal precursor for depositing ultra-thin SiO₂ or Hf-silicate gate dielectrics in advanced logic and memory devices [1]. The lower GPC provides the fine thickness control necessary to meet the stringent equivalent oxide thickness (EOT) targets of sub-5 nm nodes, where each angstrom of material can critically impact device performance.

Fabrication of Silicon Carbonitride (SiCN) Hard Masks and Etch Stop Layers

The higher carbon impurity incorporation characteristic of TDMAS-derived films makes it the preferred silicon source for depositing silicon carbonitride (SiCN) films [1]. This controlled carbon content is essential for achieving the high etch selectivity and mechanical robustness required for hard masks in multi-patterning schemes and as durable etch stop layers in complex 3D NAND and FinFET architectures.

High-Temperature ALD for High-Density Insulating Films on Non-Sensitive Substrates

TDMAS's exceptional thermal stability, which supports a self-limiting ALD window up to 600 °C with a stable growth rate of 0.9 Å/cycle, enables the deposition of high-density, low-leakage SiO₂ films on substrates that can tolerate high temperatures [1]. This is particularly valuable for insulating layers in power electronics, MEMS devices, and other applications where maximizing film density and minimizing electrical defects (e.g., achieving a leakage current density as low as 0.58 nA/cm²) is more critical than maintaining a low thermal budget.

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